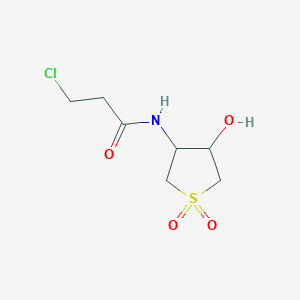
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is a chemical compound with a unique structure that includes a chloro group, a hydroxy group, and a dioxo-thiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide typically involves the reaction of a suitable chloro-propanamide precursor with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the thiolan ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The dioxo-thiolan ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
- 3-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-hydroxybenzamide
Uniqueness
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is unique due to the presence of both a chloro group and a hydroxy group on the thiolan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H12ClNO4S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
3-chloro-N-(4-hydroxy-1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C7H12ClNO4S/c8-2-1-7(11)9-5-3-14(12,13)4-6(5)10/h5-6,10H,1-4H2,(H,9,11) |
InChI Key |
YQLMVZYVWCYMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


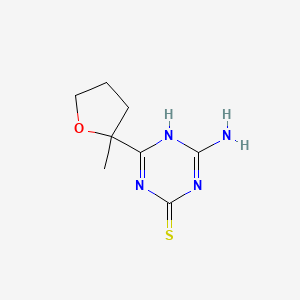


![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
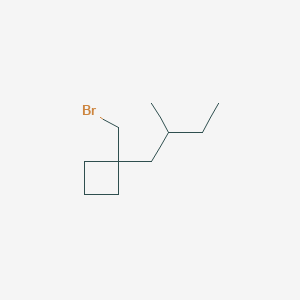
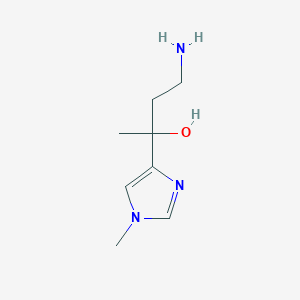
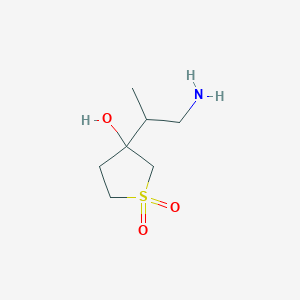

![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
![2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175468.png)
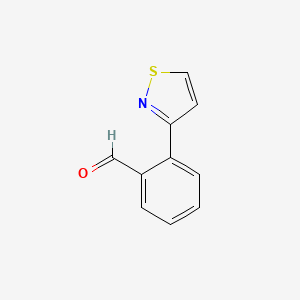
![1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13175480.png)
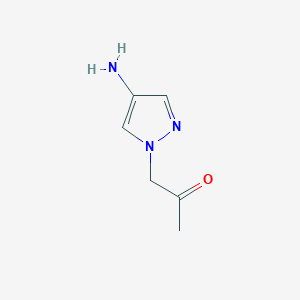
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one](/img/structure/B13175487.png)
